molecular formula C22H44Ir2O2-4 B13401432 carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol

carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol

Cat. No.: B13401432
M. Wt: 725.0 g/mol
InChI Key: UIDUZRQGYMWDLR-SXGOCSEPSA-N
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Description

The term “Di-” is often used as a prefix in chemistry to indicate the presence of two identical functional groups within a molecule. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups.

Preparation Methods

Diazonium salts are typically prepared through a process called diazotization. This involves the reaction of a primary aromatic amine with nitrous acid, which is usually generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (below 5°C) to ensure the stability of the diazonium salt .

Chemical Reactions Analysis

Diazonium salts undergo a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R−N₂⁺), which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols and amines .

Comparison with Similar Compounds

Diazonium salts are unique due to their ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. Similar compounds include:

Diazonium salts stand out due to their versatility and the ease with which they can be transformed into a variety of functional groups, making them invaluable in both academic and industrial settings.

Properties

Molecular Formula

C22H44Ir2O2-4

Molecular Weight

725.0 g/mol

IUPAC Name

carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol

InChI

InChI=1S/2C8H12.2CH4O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;4*1H3;;/q;;;;4*-1;;/b2*2-1-,8-7-;;;;;;;;

InChI Key

UIDUZRQGYMWDLR-SXGOCSEPSA-N

Isomeric SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]

Origin of Product

United States

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